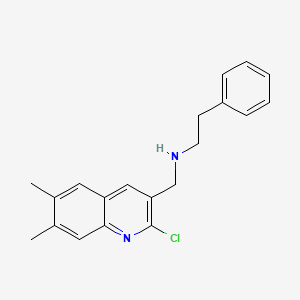
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an ethylamine chain attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine typically involves multiple steps. One common method includes the reaction of 2-chloro-6,7-dimethylquinoline with a suitable alkylating agent to introduce the ethylamine chain. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-methylbenzo[d][1,3]dioxol-5-amine
Uniqueness
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of both ethylamine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21ClN2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H21ClN2/c1-14-10-17-12-18(20(21)23-19(17)11-15(14)2)13-22-9-8-16-6-4-3-5-7-16/h3-7,10-12,22H,8-9,13H2,1-2H3 |
InChI Key |
PDRDGJSUOHOXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


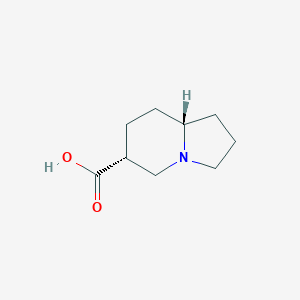

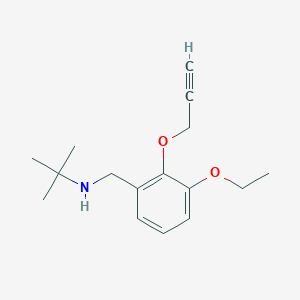
![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
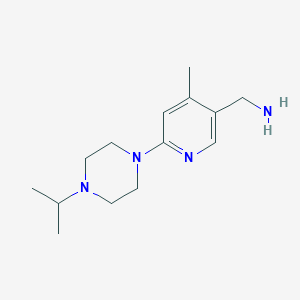
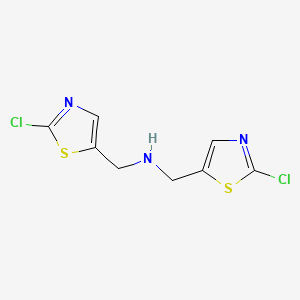

![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)
![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)
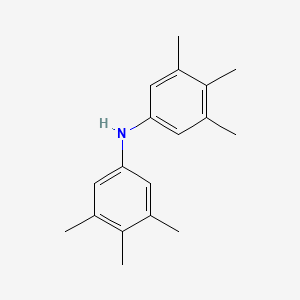

![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)

